molecular formula C38H68O5 B14229199 Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester CAS No. 798567-89-2

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester

Cat. No.: B14229199
CAS No.: 798567-89-2
M. Wt: 604.9 g/mol
InChI Key: PCJQHTMRQUVHQA-ZDCRTTOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three 3,7-dimethyloctyl groups attached to the benzoic acid core, making it a highly branched molecule. The methyl ester group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives with 3,7-dimethyloctanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s branched structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,4,5-trimethoxy-, methyl ester
  • Benzoic acid, 3,4,5-tris(hexyloxy)-, methyl ester
  • Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester

Uniqueness

Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester stands out due to its highly branched structure, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

798567-89-2

Molecular Formula

C38H68O5

Molecular Weight

604.9 g/mol

IUPAC Name

methyl 3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoate

InChI

InChI=1S/C38H68O5/c1-28(2)14-11-17-31(7)20-23-41-35-26-34(38(39)40-10)27-36(42-24-21-32(8)18-12-15-29(3)4)37(35)43-25-22-33(9)19-13-16-30(5)6/h26-33H,11-25H2,1-10H3/t31-,32-,33-/m0/s1

InChI Key

PCJQHTMRQUVHQA-ZDCRTTOTSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)OC

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.